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Compound of Interest

Compound Name:
2-Acetyl-1-oxaspiro[2.5]octan-4-

one

CAS No.: 156363-75-6

Cat. No.: B584816

Get Quote

Executive Summary
2-Acetyl-1-oxaspiro[2.5]octan-4-one represents a class of functionalized spiro-epoxides used

as high-value intermediates in drug discovery. The structural validation of this molecule relies

heavily on 13C NMR to confirm the formation of the strained oxirane ring and the integrity of

the orthogonal ketone functionalities.

Core Challenge: Differentiating the spiro-epoxide product from the exo-cyclic enone precursor

and the thermodynamically stable dihydrofuran rearrangement products.

Key Diagnostic Indicator: The appearance of a quaternary spiro-carbon signal in the 60–70

ppm range, distinct from the alkene region (120–150 ppm) of the precursor.

Structural Analysis & Chemical Shift Assignment
The following data represents the expected chemical shift ranges derived from empirical

additivity rules and analogous spiro-epoxy cyclohexanone systems (e.g., Fumagillin

intermediates, Pulegone oxide).
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Table 1: Diagnostic 13C NMR Shifts (CDCl₃, 100 MHz)

Carbon Position Functional Group
Expected Shift (

, ppm)

Diagnostic
Features

C4 (Ring) Ketone (Cyclic) 208.0 – 212.0

Most deshielded

signal; typical of 6-

membered ring

ketones.

C2' (Acetyl) Ketone (Acyclic) 202.0 – 206.0

Slightly shielded

relative to the ring

ketone.

C1 (Spiro) Quaternary Epoxide 64.0 – 69.0

CRITICAL:

Disappearance of

alkene quaternary C

(from precursor).

C2 (Epoxide) Methine (CH-O) 58.0 – 63.0

Coupled to Acetyl;

significantly

deshielded compared

to alkyl CH.

C3, C5-C8 Cyclohexane CH₂ 20.0 – 42.0

C3/C5 (

to ketone) appear

downfield (~40 ppm).

Acetyl CH₃ Methyl 24.0 – 28.0 Sharp, intense singlet.
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Note on Stereochemistry: The chemical shifts of C1 (Spiro) and C2 (Epoxide) are sensitive to

the relative stereochemistry (cis/trans) of the acetyl group relative to the ring ketone. Trans-

isomers typically show slightly upfield shifts for the epoxide carbons due to reduced steric

compression compared to cis-isomers.

Comparative Analysis: Product vs. Alternatives
In a drug development context, "alternatives" refer to the synthetic precursor (starting material)

and the most common degradation impurity.

Table 2: Comparative Spectroscopic Fingerprint

Feature
Target Product

(Spiro-Epoxide)
Precursor

(Exocyclic Enone)

Impurity

(Dihydrofuran
Derivative)

Structure Type
Strained 3-membered

ring
Conjugated Alkene

5-membered Ether

Ring

Quaternary C
65–69 ppm (spiro-C-

O)
130–145 ppm (C=C) 80–90 ppm (C-O-C)

Methine CH 58–63 ppm (Epoxide) 125–140 ppm (Vinyl)
100–115 ppm (Furan

vinyl)

Carbonyls
Two distinct peaks

(>200 ppm)

Conjugated ketone

(<200 ppm)

One ketone; one enol

ether

Stability
Kinetic product

(Reactive)
Stable

Thermodynamic

product (Stable)

Mechanism of Impurity Formation (Context)
If the reaction environment is acidic or thermally stressed, the spiro-epoxide undergoes ring

expansion to form a dihydrofuran.
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Observation: Loss of the ~60 ppm signals and appearance of vinyl ether signals (~110 ppm

and ~145 ppm).

Visualization of Logic & Workflow
Diagram 1: Structural Assignment Logic
This decision tree guides the researcher through the assignment process based on the

observed spectrum.

Analyze 13C Spectrum

Step 1: Check > 200 ppm region

Two Signals (202 & 210 ppm)

Intact Ketones

One Signal or Shifted < 200 ppm

Conjugation/Loss

Step 2: Check 50 - 150 ppm region

Signals at 60-70 ppm
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2-Acetyl-1-oxaspiro[2.5]octan-4-one
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Caption: Logic flow for confirming the spiro-epoxide structure and ruling out precursors or

rearrangement products.

Experimental Protocol (Self-Validating)
To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol.

A. Sample Preparation[2]
Solvent Selection: Use Benzene-d6 (C6D6) instead of Chloroform-d (CDCl3) if possible.

Reasoning: Benzene-d6 typically provides better resolution between the ring protons and

the acetyl group in 1H NMR, and prevents acid-catalyzed rearrangement of the sensitive

epoxide which can occur in "acidic" CDCl3 (due to DCl formation).

Concentration: Prepare a 20-30 mg/mL solution.

Reasoning: 13C is 1.1% naturally abundant. Lower concentrations require excessive scan

times; higher concentrations risk aggregation effects.

B. Acquisition Parameters (Bruker/Varian 400 MHz
equiv.)

Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

Validation: Quaternary carbons (Spiro C1, Ketone C4) have long T1 relaxation times.

Short D1 results in poor integration and missing quaternary peaks.

Scans (NS): Minimum 512 scans (approx. 30 mins) for clear quaternary signals.

Spectral Width: -10 to 230 ppm.

C. Troubleshooting
Issue: Missing peak at ~65 ppm (Spiro C).

Root Cause: Inefficient relaxation of the quaternary carbon.
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Fix: Increase D1 to 5 seconds or add Cr(acac)3 relaxation agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxaspiro[2.5]octan-4-one]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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